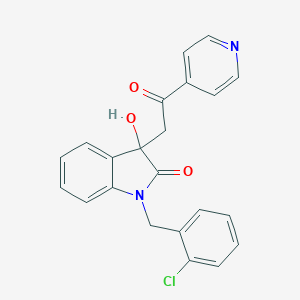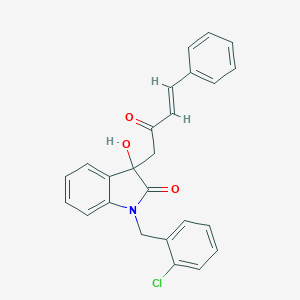![molecular formula C17H13BrClNO3S B214441 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214441.png)
5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory properties and to be a potent antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize, making it a cost-effective compound to use in research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One of the most promising directions is to further investigate its anti-cancer properties, particularly against breast cancer cells. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent. Additionally, research could be done to better understand its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The first step is the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. The second step involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-oxo-2-(prop-2-en-1-yl) ethyl acetate to form 5-chloro-2-(2-oxo-2-(prop-2-en-1-yl) ethoxy) thiophene. The third step involves the reaction of 5-chloro-2-(2-oxo-2-(prop-2-en-1-yl) ethoxy) thiophene with 5-bromo-3-hydroxyindole-2-one in the presence of a base to form 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
There are several scientific research applications of 5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, particularly against breast cancer cells. It has been shown to induce apoptosis in breast cancer cells by activating the caspase pathway.
Eigenschaften
Produktname |
5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C17H13BrClNO3S |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C17H13BrClNO3S/c1-2-7-20-12-4-3-10(18)8-11(12)17(23,16(20)22)9-13(21)14-5-6-15(19)24-14/h2-6,8,23H,1,7,9H2 |
InChI-Schlüssel |
GXARCPXBBBLCSM-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O |
Kanonische SMILES |
C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(S3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214360.png)



![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214374.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214376.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214377.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)